The synthesis of polymyxin B (sulfate) typically involves fermentation techniques. A common method includes the following steps:
The fermentation process can yield high concentrations of polymyxin B, with titer levels reaching around 2 g/L in large-scale operations. The purification often involves the use of organic solvents to precipitate the antibiotic from the fermentation broth .
Polymyxin B has a complex cyclic structure composed of a heptapeptide core linked to a fatty acid side chain. The major components, polymyxin B1 and B2, differ in their acylation patterns at the amino terminus with specific fatty acids—6-methyloctanoic acid for polymyxin B1 and 6-methylheptanoic acid for polymyxin B2 .
The structural analysis reveals that the molecule exhibits amphipathicity, allowing it to interact effectively with lipid membranes. This feature is crucial for its mechanism of action against bacterial cells.
Polymyxin B primarily interacts with bacterial membranes through electrostatic interactions with lipopolysaccharides present in Gram-negative bacteria. This interaction leads to membrane disruption and cell lysis.
The binding affinity of polymyxin B to lipopolysaccharides results in alterations in membrane permeability, leading to leakage of cellular contents and ultimately cell death. The presence of divalent cations such as calcium and magnesium enhances this binding process .
Polymyxin B exerts its antibacterial effects by targeting the outer membrane of Gram-negative bacteria:
Polymyxin B (sulfate) has several scientific applications:
Polymyxin B sulfate, a cyclic cationic lipopeptide antibiotic, exhibits a highly specific mechanism of action centered on its electrostatic interaction with the outer membranes of Gram-negative bacteria. The molecule comprises a hydrophilic peptide ring with multiple L-diaminobutyric acid (Dab) residues and a hydrophobic fatty acid tail. At physiological pH, the Dab residues confer a net positive charge, enabling potent attraction to the negatively charged phosphate groups of lipid A within lipopolysaccharide (LPS) molecules [1] [3] [7]. This initial binding is mediated by the displacement of divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS lattice. The subsequent insertion of the hydrophobic tail into the membrane bilayer disrupts lipid packing, creating transient pores [1] [6].
Surface plasmon resonance (SPR) studies reveal this interaction follows a three-state kinetic model: (1) rapid but transient electrostatic binding; (2) insertion into the membrane; and (3) formation of long-lived, super-stoichiometric clusters that persistently damage membrane integrity [7]. This multi-phase process distinguishes Polymyxin B from its non-bactericidal derivative, Polymyxin B nonapeptide, which only achieves transient binding [4] [7].
Lipid A, the conserved membrane anchor of LPS, serves as the primary molecular target for Polymyxin B. The antibiotic binds stoichiometrically to lipid A, with each Polymyxin B molecule engaging one lipid A unit via ionic and hydrophobic interactions [5] [7]. This binding triggers large-scale structural rearrangements in the outer membrane:
Table 1: Impact of Lipid A Modifications on Polymyxin B Binding and Activity
Modification | Genetic Basis | Binding Affinity Change | MIC Increase |
---|---|---|---|
Phosphoethanolamine (pEtN) | mcr-1 plasmid | Reduced cluster formation | 8-32 fold |
4-Amino-4-deoxy-L-arabinose (L-Ara4N) | pmrA mutations | Transient binding only | ≥64 fold |
Glycylation (V. cholerae) | vct genes | Partial inhibition of insertion | 16-64 fold |
Resistance-conferring modifications (e.g., pEtN or L-Ara4N attachments) reduce cluster formation by altering lipid A charge or sterically hindering Polymyxin B insertion, but do not eliminate initial binding or membrane permeabilization [2] [7].
Following LPS disruption, Polymyxin B penetrates deeper into the cell envelope, acting as a cationic detergent on the cytoplasmic membrane. The molecule integrates into phospholipid bilayers via its hydrophobic moiety, forming water-filled pores 1–2 nm in diameter [3] [6]. This causes:
Additionally, Polymyxin B inhibits type II NADH-quinone oxidoreductases (NDH-2), a key respiratory complex in Gram-negative bacteria. In Escherichia coli inner membranes, this inhibition follows mixed/non-competitive kinetics (IC₅₀ = 12–18 μM), further disrupting energy metabolism [4]. The combined membrane-permeabilizing and bioenergetic effects create a synergistic bactericidal impact.
Beyond direct bactericidal activity, Polymyxin B potently neutralizes LPS endotoxins—a critical property in sepsis management. The cationic Dab residues bind lipid A with 1:1 stoichiometry, sequestering free endotoxins in circulation [5]. This prevents LPS recognition by Toll-like receptor 4 (TLR4) on macrophages and dendritic cells, thereby inhibiting downstream inflammatory cascades:
Table 2: Immunomodulatory Effects of Polymyxin B-LPS Binding
Inflammatory Pathway | Target Molecule | Effect of Polymyxin B | Experimental Evidence |
---|---|---|---|
TLR4 Signaling | Lipid A-CD14 complex | Prevents complex formation | SPR KD = 30 nM [7] |
NF-κB Activation | IκB kinase | Suppresses phosphorylation | 90% reduction in p-IκB [1] |
Cytokine Storm | TNF-α, IL-1β, IL-6 | Decreases serum levels | 5–10 fold reduction in vivo [5] |
Coagulation Cascade | Tissue factor | Reduces thrombin generation | 70% lower D-dimer [1] |
Notably, this endotoxin-neutralizing capacity remains effective against polymyxin-resistant strains with modified lipid A, as initial binding persists despite resistance-conferring alterations [2] [7].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3